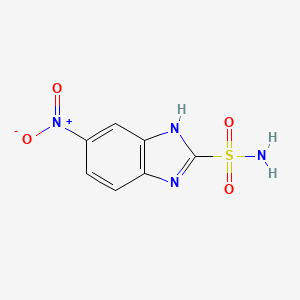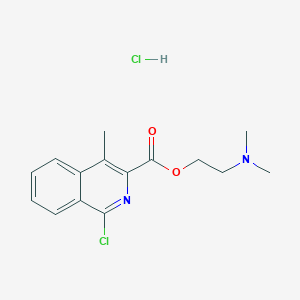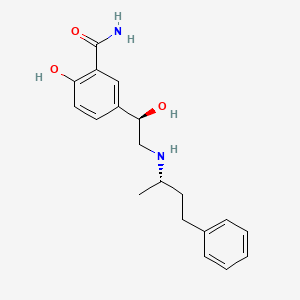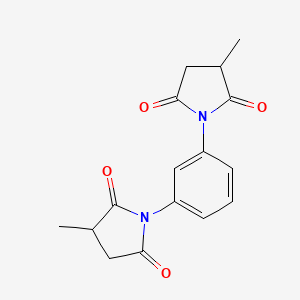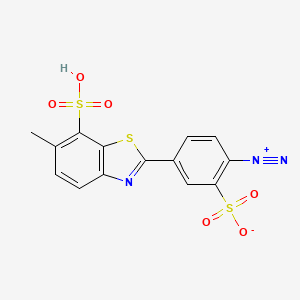
Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sel de diazonium de benzène, 4-(6-méthyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, est un composé organique complexe avec des applications significatives dans divers domaines de la science et de l'industrie. Ce composé est caractérisé par sa structure unique, qui comprend un groupe de diazonium de benzène et un fragment de benzothiazolyle, tous deux substitués par des groupes d'acide sulfonique. La présence de ces groupes fonctionnels confère des propriétés chimiques distinctes au composé, ce qui le rend précieux pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du sel de diazonium de benzène, 4-(6-méthyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, implique généralement la diazotation de dérivés d'aniline. Le processus commence par la nitration de l'aniline pour former de la nitroaniline, suivie d'une réduction pour produire l'amine correspondante. Cette amine est ensuite diazotée en utilisant du nitrite de sodium et de l'acide chlorhydrique dans des conditions froides pour former le sel de diazonium. L'étape finale consiste à coupler le sel de diazonium avec le 6-méthyl-7-sulfo-2-benzothiazole pour obtenir le composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées. L'utilisation de systèmes automatisés garantit un contrôle précis des conditions de réaction, minimisant le risque de réactions secondaires et maximisant l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le sel de diazonium de benzène, 4-(6-méthyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe diazonium peut être remplacé par d'autres nucléophiles, tels que les halogénures, les hydroxydes et les amines.
Réactions de couplage : Le composé peut se coupler avec des phénols et des amines aromatiques pour former des composés azoïques.
Réactions de réduction : Le groupe diazonium peut être réduit pour former le dérivé d'aniline correspondant.
Réactifs et conditions courants
Réactions de substitution : Impliquent généralement des réactifs comme l'iodure de potassium, le chlorure de cuivre(I) ou l'hydroxyde de sodium dans des conditions douces.
Réactions de couplage : Souvent réalisées en milieu alcalin ou acide, en utilisant des réactifs comme l'hydroxyde de sodium ou l'acide chlorhydrique.
Réactions de réduction : Utilisent généralement des agents réducteurs tels que le sulfite de sodium ou le chlorure stanneux.
Principaux produits formés
Réactions de substitution : Produisent des dérivés halogénés, hydroxylés ou aminés.
Réactions de couplage : Donnent des colorants azoïques et des pigments.
Réactions de réduction : Forment des dérivés d'aniline.
Applications De Recherche Scientifique
Le sel de diazonium de benzène, 4-(6-méthyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de colorants azoïques et de pigments, qui sont importants dans les industries textile et d'impression.
Biologie : Employé dans le marquage des biomolécules à des fins de détection et d'imagerie.
Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent de diagnostic.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères conducteurs et les nanomatériaux.
Mécanisme d'action
Le mécanisme d'action du sel de diazonium de benzène, 4-(6-méthyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, implique la formation d'intermédiaires réactifs, tels que les ions diazonium, qui peuvent subir diverses transformations chimiques. Ces intermédiaires peuvent réagir avec des nucléophiles, conduisant à la formation de nouvelles liaisons chimiques. Les groupes d'acide sulfonique améliorent la solubilité et la réactivité du composé, facilitant ses interactions avec d'autres molécules .
Mécanisme D'action
The mechanism of action of Benzenediazonium, 4-(6-methyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, inner salt involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The sulfonic acid groups enhance the solubility and reactivity of the compound, facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
- Sel de diazonium de benzène, 4-sulfo-
- Sel de diazonium de benzène, 2-sulfo-
- Sel de diazonium de benzène, 4-(2-benzothiazolyl)-2-sulfo-
Unicité
Le sel de diazonium de benzène, 4-(6-méthyl-7-sulfo-2-benzothiazolyl)-2-sulfo-, est unique en raison de la présence de groupes à la fois benzothiazolyle et d'acide sulfonique, qui confèrent des propriétés chimiques distinctes. Cette combinaison améliore sa réactivité et sa solubilité, ce qui le rend plus polyvalent que les composés similaires.
Propriétés
Numéro CAS |
129836-16-4 |
|---|---|
Formule moléculaire |
C14H9N3O6S3 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
2-diazonio-5-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)benzenesulfonate |
InChI |
InChI=1S/C14H9N3O6S3/c1-7-2-4-10-12(13(7)26(21,22)23)24-14(16-10)8-3-5-9(17-15)11(6-8)25(18,19)20/h2-6H,1H3,(H-,18,19,20,21,22,23) |
Clé InChI |
WDZVIIPOEAYNIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


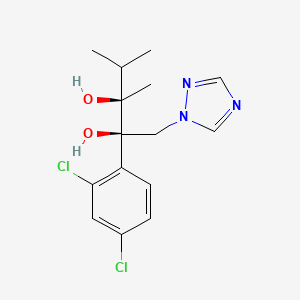
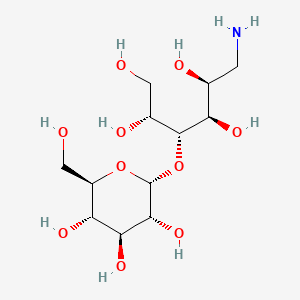
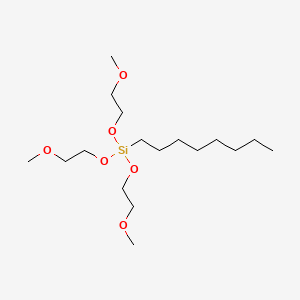

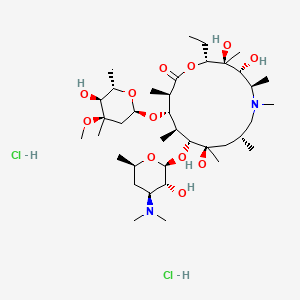

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

